.alpha.-D-Fructofuranoside, methyl 6-azido-6-deoxy-, 1,3,4-triacetate .alpha.-D-Fructofuranoside, methyl 6-azido-6-deoxy-, 1,3,4-triacetate
Brand Name: Vulcanchem
CAS No.: 151071-08-8
VCID: VC0125746
InChI: InChI=1S/C13H19N3O8/c1-6(21-7(2)17)13(20)12(23-9(4)19)11(22-8(3)18)10(24-13)5-15-16-14/h6,10-12,20H,5H2,1-4H3/t6?,10-,11-,12+,13+/m1/s1
SMILES: CC(C1(C(C(C(O1)CN=[N+]=[N-])OC(=O)C)OC(=O)C)O)OC(=O)C
Molecular Formula: C13H19N3O8
Molecular Weight: 345.308

.alpha.-D-Fructofuranoside, methyl 6-azido-6-deoxy-, 1,3,4-triacetate

CAS No.: 151071-08-8

Main Products

VCID: VC0125746

Molecular Formula: C13H19N3O8

Molecular Weight: 345.308

.alpha.-D-Fructofuranoside, methyl 6-azido-6-deoxy-, 1,3,4-triacetate - 151071-08-8

CAS No. 151071-08-8
Product Name .alpha.-D-Fructofuranoside, methyl 6-azido-6-deoxy-, 1,3,4-triacetate
Molecular Formula C13H19N3O8
Molecular Weight 345.308
IUPAC Name [(2R,3R,4S,5S)-4-acetyloxy-5-(1-acetyloxyethyl)-2-(azidomethyl)-5-hydroxyoxolan-3-yl] acetate
Standard InChI InChI=1S/C13H19N3O8/c1-6(21-7(2)17)13(20)12(23-9(4)19)11(22-8(3)18)10(24-13)5-15-16-14/h6,10-12,20H,5H2,1-4H3/t6?,10-,11-,12+,13+/m1/s1
Standard InChIKey VUIXCYPPYJEKEA-AINIPBITSA-N
SMILES CC(C1(C(C(C(O1)CN=[N+]=[N-])OC(=O)C)OC(=O)C)O)OC(=O)C
Synonyms .alpha.-D-Fructofuranoside, methyl 6-azido-6-deoxy-, 1,3,4-triacetate
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator